molecular formula C15H12BrN5O4 B11490828 N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B11490828
M. Wt: 406.19 g/mol
InChI Key: LVBFTNPZJJWSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromofuran moiety, an oxadiazole ring, and a pyridine carboxamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts. This reaction is carried out in dichloromethane at room temperature, yielding the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce costs, and ensure environmental safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furanones, amine derivatives, and substituted furan compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its potential as a COX-2 inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide is unique due to its combination of a bromofuran moiety, an oxadiazole ring, and a pyridine carboxamide group, which collectively contribute to its distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C15H12BrN5O4

Molecular Weight

406.19 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H12BrN5O4/c16-11-4-3-10(24-11)12-20-15(25-21-12)14(23)19-7-6-18-13(22)9-2-1-5-17-8-9/h1-5,8H,6-7H2,(H,18,22)(H,19,23)

InChI Key

LVBFTNPZJJWSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.